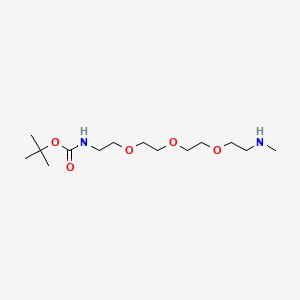
BocNH-PEG3-CH2CH2NHMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BocNH-PEG3-CH2CH2NHMe, also known as tert-butoxycarbonyl-amino-polyethylene glycol-3-ethylamine, is a linear heterobifunctional polyethylene glycol derivative. It contains a tert-butoxycarbonyl-protected amine group and a free secondary amine group. This compound is widely used in various fields due to its unique properties, such as increased solubility and stability, and reduced immunogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG3-CH2CH2NHMe typically involves the following steps:
Protection of the amine group: The primary amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Polyethylene glycolation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Introduction of the secondary amine: The PEGylated intermediate is further reacted with ethylenediamine to introduce the secondary amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of amine groups: Using large quantities of Boc anhydride and base.
Polyethylene glycolation in reactors: Ensuring uniform PEGylation.
Purification and quality control: Using techniques such as high-performance liquid chromatography (HPLC) to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG3-CH2CH2NHMe undergoes various chemical reactions, including:
Substitution reactions: The free secondary amine group can react with carboxyl groups or NHS esters to form amide bonds.
Deprotection reactions: The Boc-protected amine can be deprotected under mild acidic conditions to regenerate the free amine group.
Common Reagents and Conditions
Substitution reactions: Common reagents include carboxyl-containing compounds and NHS esters. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Deprotection reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild acidic conditions.
Major Products Formed
Amide bonds: Formed from substitution reactions with carboxyl groups or NHS esters.
Free amine: Formed from deprotection of the Boc group.
Scientific Research Applications
BocNH-PEG3-CH2CH2NHMe has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Mechanism of Action
The mechanism of action of BocNH-PEG3-CH2CH2NHMe involves:
PEGylation: The polyethylene glycol (PEG) moiety increases solubility and stability, and reduces immunogenicity.
Crosslinking: The free secondary amine group can form covalent bonds with carboxyl groups or NHS esters, enabling the modification of proteins, peptides, and other materials.
Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to regenerate the free amine group, allowing further chemical modifications
Comparison with Similar Compounds
Similar Compounds
BocNH-PEG-NH2: A similar compound with a free primary amine group instead of a secondary amine group.
FmocNH-PEG3-CH2CH2NHMe: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a Boc group.
BocNH-PEG3-CH2CH2NH2: A compound with a free primary amine group instead of a secondary amine group
Uniqueness
BocNH-PEG3-CH2CH2NHMe is unique due to its combination of a Boc-protected amine and a free secondary amine group. This allows for versatile chemical modifications and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O5/c1-14(2,3)21-13(17)16-6-8-19-10-12-20-11-9-18-7-5-15-4/h15H,5-12H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHDOXZCNYZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{6-[(2,4-Dimethoxyphenyl)methyl]-7-oxo-6-azabicyclo[3.2.1]oct-2-en-2-yl}-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8116732.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B8116735.png)
![tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8116739.png)
![rac-potassium [(1S,6R,7R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-7-yl]trifluoroboranuide](/img/structure/B8116745.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8116753.png)
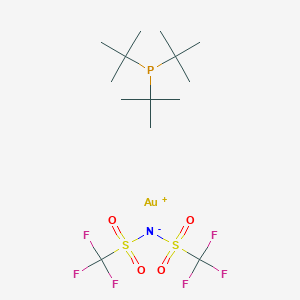
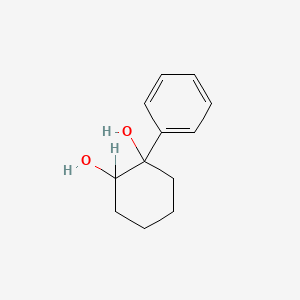
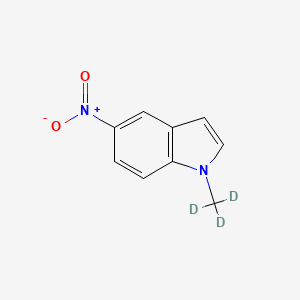
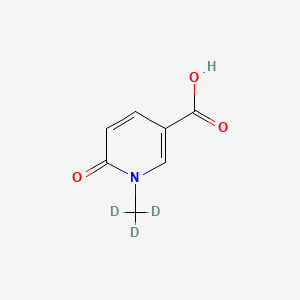
![tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B8116794.png)
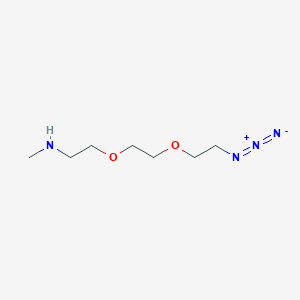
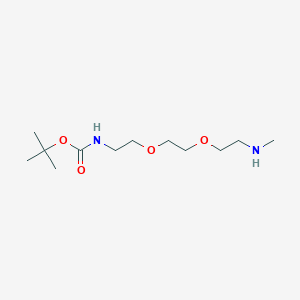
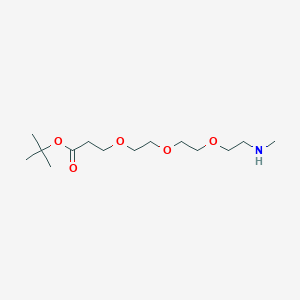
![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8116831.png)
